molecular formula C13H17N3S B11804877 2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole

Cat. No.: B11804877
M. Wt: 247.36 g/mol
InChI Key: LKOAANKJEGRRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole typically involves the reaction of appropriate hydrazine derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . The major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.

Comparison with Similar Compounds

2-Hydrazinyl-5-methyl-4-(2,4,5-trimethylphenyl)thiazole can be compared with other thiazole derivatives such as:

What sets this compound apart is its unique combination of hydrazinyl and trimethylphenyl groups, which enhance its reactivity and selectivity in various chemical reactions . This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

[5-methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C13H17N3S/c1-7-5-9(3)11(6-8(7)2)12-10(4)17-13(15-12)16-14/h5-6H,14H2,1-4H3,(H,15,16)

InChI Key

LKOAANKJEGRRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(SC(=N2)NN)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.